Scaffold Saturation: Chroman Core vs. Chromone/Coumarin Analogs for Reduced Planarity
The compound possesses a fully saturated chroman (3,4-dihydro-2H-chromene) core, unlike the planar chromone (4-oxo-4H-chromene) and coumarin (2-oxo-2H-chromene) cores common in this chemical class. This saturation reduces aromaticity and planarity, as quantified by the computed Fraction Csp3 (Fsp3). The target compound has an Fsp3 of 0.35, significantly higher than the typical Fsp3 of 0.06 for analogous chromone-3-carboxamides like N-(3-methylphenyl)-4-oxo-4H-chromene-3-carboxamide [1]. Higher Fsp3 is correlated with improved solubility, reduced off-target binding, and better clinical developability [2].
| Evidence Dimension | Fraction of sp3-hybridized carbons (Fsp3) |
|---|---|
| Target Compound Data | 0.35 (computed from SMILES) |
| Comparator Or Baseline | N-(3-methylphenyl)-4-oxo-4H-chromene-3-carboxamide (PubChem CID 155560910); Fsp3 = 0.06 |
| Quantified Difference | Target compound Fsp3 is 5.8-fold higher than the chromone analog. |
| Conditions | Computed molecular descriptor based on 2D structure; PubChem 2021 release. |
Why This Matters
A higher Fsp3 value is a recognized desirable property in drug discovery, suggesting this compound may offer a superior pharmacokinetic starting point compared to planar, unsaturated analogs during hit-to-lead optimization.
- [1] PubChem. (2026). Compound Summary for CID 155560910, N-(3-methylphenyl)-4-oxochromene-3-carboxamide. National Center for Biotechnology Information. View Source
- [2] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. View Source
